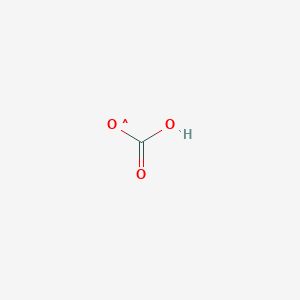

(Hydroxycarbonyloxy)radical

Description

Properties

Molecular Formula |

CHO3 |

|---|---|

Molecular Weight |

61.017 g/mol |

InChI |

InChI=1S/CHO3/c2-1(3)4/h(H,2,3) |

InChI Key |

ZHUXMBYIONRQQX-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)[O] |

Origin of Product |

United States |

Elucidation of Formation Pathways for the Hydroxycarbonyloxy Radical

Generation from Carbon-Oxygen Bond Homolysis in Hydroxycarbonyl Precursors

Homolysis, the symmetric cleavage of a covalent bond where each fragment retains one of the originally bonded electrons, is a fundamental method for generating radicals. For the (hydroxycarbonyloxy)radical, this typically involves the breaking of a weak oxygen-oxygen or carbon-oxygen bond in a precursor molecule.

Photolytic Dissociation Mechanisms of Precursor Molecules

Photodissociation, or photolysis, is a chemical reaction where a molecule is broken down by absorbing photons. beilstein-journals.org The energy from light, particularly in the ultraviolet spectrum, can be sufficient to induce the homolytic cleavage of specific bonds. Peroxycarboxylic acids (R-C(O)OOH) and diacyl peroxides (R-C(O)OO(O)C-R) are common precursors.

Upon absorbing light, the weak peroxide (O-O) bond cleaves, generating two radical species. In the case of a peroxycarboxylic acid, photolysis yields a (hydroxycarbonyloxy)radical and a hydroxyl radical. Similarly, diacyl peroxides are known to be photolabile, decomposing upon irradiation to yield carboxyl radicals which can then participate in further reactions. caltech.edu

Thermally Induced Cleavage Processes

Thermal decomposition is another major pathway for generating the (hydroxycarbonyloxy)radical from precursors like diacyl peroxides and peroxyacids. caltech.eduacs.orgresearchgate.net These molecules contain a labile peroxide bond that can break at elevated temperatures, typically in a stepwise mechanism. caltech.edu

For example, the thermal decomposition of diacyl peroxides proceeds via the initial homolytic scission of the O-O bond to form two (hydroxycarbonyloxy)radical intermediates. rsc.org These radicals are often formed within a "solvent cage" and can either recombine or diffuse apart to engage in other reactions. The rate of decomposition and the subsequent reaction pathways are influenced by the solvent and temperature. researchgate.net Studies on various diacyl peroxides have detailed these mechanisms, often involving complex radical and ionic pathways. acs.orgrsc.org

Radical-Generating Conditions and Precursor Chemistry

Beyond simple energy input, specific chemical conditions involving catalysts or electrochemical processes can efficiently generate the (hydroxycarbonyloxy)radical from its precursors.

Metal-Catalyzed Radical Initiation

Transition metals with accessible one-electron redox states, such as iron (Fe), copper (Cu), and cobalt (Co), can catalyze the formation of radicals. This is often achieved through Fenton-like reactions, where a metal ion in a lower oxidation state reacts with a peroxide-containing compound. wikipedia.org

Specifically, peroxyacids can react with Fe(II) in a process that is orders of magnitude faster than the classic Fenton reaction with hydrogen peroxide. nih.govacs.org This reaction proceeds via the cleavage of the O-O bond in the peroxyacid, generating a high-valent iron species and a (hydroxycarbonyloxy)radical. nih.govnih.gov The general mechanism is as follows:

Fe²⁺ + R-C(O)OOH → Fe³⁺ + R-C(O)O• + OH⁻

This method provides a controlled, low-temperature route to the radical for applications in advanced oxidation processes and organic synthesis. nih.govcore.ac.uk

Electrochemical Methods for in situ Radical Generation

Electrochemical oxidation provides a powerful and clean method for generating radicals. The Kolbe electrolysis is a classic example where the anodic oxidation of a carboxylate anion leads to a (hydroxycarbonyloxy)radical intermediate. acs.orgrsc.orgwikipedia.org This radical then typically undergoes rapid decarboxylation to form an alkyl radical. osti.gov

The mechanism begins with a one-electron oxidation of the carboxylate ion at the anode (commonly platinum or carbon) to form the (hydroxycarbonyloxy)radical: acs.orgrsc.org

R-COO⁻ → R-C(O)O• + e⁻

While in the traditional Kolbe reaction this radical is a fleeting intermediate before losing CO₂, its in-situ generation is a key step. The conditions of the electrolysis, such as the electrode material, solvent, and current density, can influence the fate of this radical intermediate. rsc.orgosti.gov Non-Kolbe pathways can also occur, where the radical is trapped before decarboxylation. beilstein-journals.org

Atmospheric and Environmental Precursors Leading to (Hydroxycarbonyloxy)radical Formation

The (hydroxycarbonyloxy)radical is also formed in the Earth's atmosphere, where it plays a role in the degradation of organic compounds. Its precursors are common atmospheric constituents, and its formation is driven by photochemical processes.

The primary atmospheric pathway involves the reaction of carboxylic acids, such as acetic acid and formic acid, with the hydroxyl radical (•OH), which is known as the "detergent of the atmosphere". researchgate.netnih.gov The •OH radical abstracts the acidic hydrogen atom from the carboxyl group, yielding a water molecule and the corresponding (hydroxycarbonyloxy)radical. researchgate.net

CH₃COOH + •OH → CH₃C(O)O• + H₂O

The rate of this reaction is significant, making it a key process in the atmospheric lifecycle of carboxylic acids. researchgate.netacs.orgresearchgate.net Another important atmospheric precursor is glyoxal (B1671930), whose oxidation by •OH radicals in the aqueous phase (e.g., in clouds and wet aerosols) also leads to the formation of radical intermediates that can generate the (hydroxycarbonyloxy)radical. rsc.orgcopernicus.orgresearchgate.netresearchgate.net For instance, the oxidation of hydrated glyoxal can form glyoxylic acid, but radical pathways are also significant. rsc.org The reaction between acetyl peroxy radicals (CH₃C(O)O₂) and •OH has also been identified as a potential secondary source of acetic acid, proceeding through a trioxide intermediate that can decompose into radical species. consensus.app

Data Tables

Table 1: Overview of Formation Pathways and Precursors

| Formation Pathway | Precursor Type | Specific Example | Energy/Catalyst Source |

|---|---|---|---|

| Photolytic Dissociation | Diacyl Peroxide | Benzoyl Peroxide | UV Light |

| Peroxycarboxylic Acid | Peracetic Acid | UV Light | |

| Thermally Induced Cleavage | Diacyl Peroxide | Cyclopropaneacetyl Peroxide rsc.org | Heat (e.g., 55°C) rsc.org |

| Metal-Catalyzed Initiation | Peroxycarboxylic Acid | Peracetic Acid | Fe(II) Ions nih.gov |

| Electrochemical Generation | Carboxylic Acid/Carboxylate | Acetic Acid/Acetate | Anodic Oxidation wikipedia.org |

| Atmospheric Reaction | Carboxylic Acid | Acetic Acid | Hydroxyl Radical (•OH) researchgate.net |

Table 2: Key Atmospheric Reactions and Rate Constants

| Reactants | Products | Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|

| CH₃COOH + •OH | CH₃C(O)O• + H₂O | 298 | ~6.6 x 10⁻¹³ researchgate.net |

| CH₃COOH + •OH | CH₃C(O)O• + H₂O | 229-300 | k(T) = (2.2 x 10⁻¹⁴) exp(1012/T) researchgate.net |

Biological Precursors and Enzymatic/Non-Enzymatic Generation Pathways

The (Hydroxycarbonyloxy)radical, also known as the bicarbonate radical (HCO₃•), is a highly reactive species. In biological systems, which are typically aqueous environments with a pH around 7.4, it exists in equilibrium with its conjugate base, the carbonate radical anion (CO₃•⁻). Due to the pKa of the (hydroxycarbonyloxy)radical being low, this equilibrium heavily favors the carbonate radical anion form. Consequently, much of the research into its formation in a biological context focuses on the generation of the carbonate radical anion. The formation of this radical can occur through both enzymatic and non-enzymatic pathways, originating from several key biological precursors.

Non-Enzymatic Formation Pathways

Non-enzymatic pathways are significant contributors to the formation of the carbonate radical anion in biological systems. These reactions often involve highly reactive oxygen and nitrogen species that are byproducts of normal cellular metabolism or pathological states.

One of the primary non-enzymatic routes is the reaction of the hydroxyl radical (•OH) with bicarbonate (HCO₃⁻) or carbonate (CO₃²⁻) ions. nih.govmdpi.commdpi.com Given the high concentration of bicarbonate in blood plasma (around 25 mM), this reaction is considered a major pathway for scavenging hydroxyl radicals and simultaneously producing the less reactive, but still potent, carbonate radical anion. mdpi.com

Another critical non-enzymatic pathway involves the reaction of peroxynitrite (ONOO⁻) with carbon dioxide (CO₂). nih.govacs.org Peroxynitrite, itself a powerful oxidant formed from the rapid reaction of superoxide (B77818) (O₂•⁻) and nitric oxide (•NO), reacts with the abundant CO₂ to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻). acs.orgnih.gov This unstable intermediate undergoes homolytic cleavage to yield the carbonate radical anion and nitrogen dioxide (•NO₂). acs.orgresearchgate.net This pathway is considered a predominant route for peroxynitrite's reactivity in biological systems due to the high physiological concentrations of CO₂. acs.org

Enzymatic Formation Pathways

Certain enzymes have been identified to generate the carbonate radical anion through their catalytic activities, often involving bicarbonate as a co-substrate or modulator of activity.

Xanthine (B1682287) Oxidase: This enzyme, known for its role in purine (B94841) catabolism, can produce the carbonate radical anion during the oxidation of its substrates, such as acetaldehyde, hypoxanthine, and xanthine, in the presence of bicarbonate. nih.govwikipedia.org The proposed mechanism does not require Fenton chemistry in the bulk solution but suggests the formation of a peroxymonocarbonate intermediate at the enzyme's active site, which is then reduced to generate the radical. nih.govresearchgate.net

Copper, Zinc Superoxide Dismutase (SOD1): While its primary function is to dismutate superoxide radicals, SOD1 exhibits a bicarbonate-dependent peroxidase activity. nih.govresearchgate.netnih.gov In the presence of hydrogen peroxide (H₂O₂) and bicarbonate, SOD1 can catalyze the formation of the carbonate radical anion. nih.govacs.orgresearchgate.net This peroxidase function is enhanced by bicarbonate and is implicated as a source of oxidative damage in certain pathological conditions. nih.govnih.gov The thiol oxidase activity of SOD1, using substrates like cysteine, can also stimulate this bicarbonate-dependent peroxidase activity, leading to carbonate radical formation. acs.org

The following tables summarize the key biological precursors and the pathways leading to the formation of the (hydroxycarbonyloxy)radical and its conjugate base, the carbonate radical anion.

Table 1: Key Biological Precursors for (Hydroxycarbonyloxy)radical Formation

| Precursor Molecule | Chemical Formula | Biological Relevance |

|---|---|---|

| Bicarbonate | HCO₃⁻ | A major component of the physiological buffer system. nih.gov |

| Carbon Dioxide | CO₂ | A product of metabolism, in equilibrium with bicarbonate. nih.govnih.gov |

| Hydroxyl Radical | •OH | A highly reactive oxygen species formed from various processes. nih.gov |

| Peroxynitrite | ONOO⁻ | A reactive nitrogen species formed from superoxide and nitric oxide. nih.gov |

| Hydrogen Peroxide | H₂O₂ | A reactive oxygen species and a substrate for peroxidases. nih.govacs.org |

| Thiols (e.g., Cysteine) | R-SH | Can stimulate the thiol oxidase activity of enzymes like SOD1. acs.org |

| Xanthine/Hypoxanthine | C₅H₄N₄O₂ / C₅H₄N₄O | Substrates for the enzyme xanthine oxidase in purine metabolism. nih.govwikipedia.org |

Table 2: Enzymatic and Non-Enzymatic Generation Pathways

| Pathway Type | Description | Key Reactants | Key Products | Associated Enzymes/Conditions |

|---|---|---|---|---|

| Non-Enzymatic | Reaction of hydroxyl radical with bicarbonate/carbonate. | •OH, HCO₃⁻/CO₃²⁻ | CO₃•⁻, OH⁻ | Presence of •OH generating systems (e.g., Fenton reaction). mdpi.comnih.gov |

| Non-Enzymatic | Reaction of peroxynitrite with carbon dioxide. | ONOO⁻, CO₂ | CO₃•⁻, •NO₂, ONOOCO₂⁻ (adduct) | Conditions leading to ONOO⁻ formation (e.g., inflammation). acs.orgnih.govresearchgate.net |

| Enzymatic | Bicarbonate-dependent peroxidase activity. | H₂O₂, HCO₃⁻ | CO₃•⁻ | Copper, Zinc Superoxide Dismutase (SOD1). nih.govresearchgate.net |

| Enzymatic | Oxidation of purines and other substrates. | Xanthine, O₂, HCO₃⁻ | CO₃•⁻, Uric Acid | Xanthine Oxidase. nih.govwikipedia.org |

Investigating the Reaction Mechanisms and Kinetics of Hydroxycarbonyloxy Radical

Elementary Radical Reactions of (Hydroxycarbonyloxy)radical

The (Hydroxycarbonyloxy)radical and its conjugate base, the carbonate radical anion, are selective oxidants. Their reactivity is characterized by several elementary reaction types, including hydrogen atom abstraction, addition to unsaturated systems, and electron transfer.

Hydrogen Atom Abstraction Reactions with Organic and Inorganic Substrates

While the carbonate radical anion (CO₃•⁻) is a powerful one-electron oxidant, its ability to abstract hydrogen atoms is generally considered slow compared to radicals like the hydroxyl radical (•OH). nist.govdiva-portal.org However, hydrogen atom abstraction (HAA) is a significant reaction pathway for specific substrates.

Computational studies using density functional theory (DFT) have indicated that HAA is the primary reaction pathway for CO₃•⁻ with certain electron-rich aromatic compounds, exhibiting a lower free energy barrier than radical addition or single electron transfer. nih.gov The most susceptible sites for abstraction are the hydrogen atoms of amino groups (NH₂ and NH). nih.gov Experimental studies have also suggested that the reactions of CO₃•⁻ with compounds like alcohols are not pure hydrogen abstraction and may involve interactions with the hydroxyl group of the substrate. collectionscanada.gc.ca

In the context of lipid peroxidation, theoretical calculations show that carbonate radicals preferentially initiate the process by abstracting hydrogen from diallyl carbon atoms, a reaction that is both thermodynamically spontaneous and kinetically favorable. mdpi.com The rate constant for this abstraction is calculated to be significantly higher than for abstraction from allyl or other carbon positions. mdpi.com

Experimental work using the methyl carbonate radical (CH₃OCO₂•) as a model for the (Hydroxycarbonyloxy)radical demonstrates that it can abstract bis-allylic hydrogen atoms from lipid components like linoleate (B1235992) and linolenate. nih.gov This contrasts with its behavior toward less activated lipids like oleate (B1233923), where addition is favored. nih.gov

Radical Addition Reactions to Unsaturated Systems (e.g., C=C, C=O bonds)

Radical addition is a key reaction for many radical species, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govbhu.ac.in For the (Hydroxycarbonyloxy)radical and its analogues, this pathway competes with hydrogen abstraction and electron transfer.

Studies using the methyl carbonate radical as a surrogate for the (Hydroxycarbonyloxy)radical have shown that it preferentially adds to the carbon-carbon double bonds in lipid components such as oleate and cholesterol. nih.gov However, when the substrate contains more easily abstractable hydrogens, such as the bis-allylic hydrogens in linoleate, abstraction competes with the addition pathway. nih.govacs.org

For the carbonate radical anion (CO₃•⁻), DFT calculations suggest that for some aromatic substrates, the addition pathway has a higher energy barrier and is less favorable than hydrogen atom abstraction. nih.gov The addition of carbon-centered radicals to carbonyl (C=O) bonds is also a known process, though it often requires specific structural features, such as the formation of a stable ring, to be efficient. researchgate.net Direct experimental evidence for the addition of the (Hydroxycarbonyloxy)radical to carbonyl groups is not extensively documented.

Electron Transfer Pathways and Redox Chemistry

The carbonate radical anion (CO₃•⁻) is a potent one-electron oxidant, a characteristic that defines much of its chemistry. nist.govacs.org It readily accepts an electron from a wide range of organic and inorganic compounds.

The one-electron reduction potential of the CO₃•⁻/CO₃²⁻ couple is approximately 1.59 V vs. the Normal Hydrogen Electrode (NHE) at pH > 10.3. diva-portal.org This high potential allows it to oxidize numerous substrates, including phenols, anilines, sulfur-containing compounds (like methionine), and various inorganic ions. nist.govdiva-portal.orgresearchgate.net The rate of oxidation often correlates with the one-electron oxidation potential of the substrate; compounds with oxidation potentials below about 0.9 V are oxidized at diffusion-controlled rates. diva-portal.org

While single electron transfer (SET) is a major pathway, it is not always the most favorable. For certain substituted aromatic compounds, DFT calculations have shown SET to be thermodynamically unfavorable compared to hydrogen atom abstraction. nih.gov The (Hydroxycarbonyloxy)radical itself is predicted by computational models to be an exceptionally strong acid, with a pKa of approximately -2. nih.govacs.org This suggests that in biological systems and most aqueous environments (pH > 0), the radical exists almost exclusively as the carbonate radical anion (CO₃•⁻). Therefore, the redox chemistry observed is predominantly that of the anion.

Radical-Radical Combination and Disproportionation Reactions

The self-reaction of radicals is a crucial termination step in many radical chain processes. For the carbonate radical anion, pulse radiolysis studies have examined its self-reaction. This bimolecular process, described as an oxide transfer between two CO₃•⁻ radicals, shows a significant temperature dependence. acs.org The rate constant for this reaction is relatively insensitive to temperature below 200 °C but increases substantially in supercritical water. acs.org

Kinetic Studies of (Hydroxycarbonyloxy)radical Reactions

Kinetic studies provide quantitative data on reaction rates, which are essential for understanding the role of the (Hydroxycarbonyloxy)radical and carbonate radical anion in complex chemical systems. Most available data pertains to the carbonate radical anion due to its prevalence in aqueous solutions and ease of detection.

Determination of Rate Constants for Key Reactions

Rate constants for the reactions of the carbonate radical anion have been determined for a variety of substrates using techniques like pulse radiolysis and competition kinetics. nih.govnist.govresearchgate.net The reactivity of CO₃•⁻ is highly selective; for instance, it reacts rapidly with electron-rich compounds like anilines and sulfur-containing pesticides but much more slowly with other species. oup.comresearchgate.net

A key reaction of the (Hydroxycarbonyloxy)radical itself is its dissociation into a hydroxyl radical (•OH) and carbon dioxide (CO₂). Experimental and computational studies on the model methyl carbonate radical (CH₃OCO₂•) have explored the kinetics of this β-scission process, providing Arrhenius parameters for the dissociation. nih.govacs.org

Below are tables summarizing some of the key rate constants reported for the carbonate radical anion.

Table 1: Rate Constants for Reactions of the Carbonate Radical Anion (CO₃•⁻) with Various Substrates

| Reactant | Rate Constant (k) [M⁻¹s⁻¹] | Technique | Reference |

|---|---|---|---|

| Carbonate Radical (CO₃•⁻) | 1.61 x 10⁷ (at 200°C) | Pulse Radiolysis | acs.org |

| 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) | 2.5 x 10⁶ | Pulse Radiolysis | nih.gov |

| Fe(II)-DTPA | 6.1 x 10⁸ | Pulse Radiolysis | nih.gov |

| Carbamazepine (CBZ) | 4.5 x 10⁶ | Kinetic Modeling | nih.gov |

| N,N-dimethylaniline (DMA) | 1.8 x 10⁹ | Competition Kinetics | oup.com |

| p-chloroaniline (PCA) | 4.3 x 10⁸ | Competition Kinetics | oup.com |

| p-nitroaniline (PNA) | 7.3 x 10⁷ | Competition Kinetics | oup.com |

| Fenthion | 2.0 x 10⁷ | Competition Kinetics | oup.com |

Table 2: Temperature Dependence of the Carbonate Radical Anion (CO₃•⁻) Self-Reaction

| Temperature (°C) | Rate Constant (k) [M⁻¹s⁻¹] | Reference |

|---|---|---|

| 200 | 1.61 x 10⁷ | acs.org |

| 400 | 2.90 x 10⁹ | acs.org |

Temperature and Pressure Dependence of Reaction Rates

The reaction rates of radicals, including the (hydroxycarbonyloxy)radical, are significantly influenced by temperature and pressure. researchgate.netmit.edu Generally, an increase in temperature accelerates reaction rates, a principle described by the Arrhenius equation. researchgate.net However, many radical reactions exhibit a more complex, non-Arrhenius temperature dependence. researchgate.netresearchgate.net

The kinetics of reactions involving the closely related hydrocarboxyl radical (HOCO), an important intermediate in combustion and atmospheric chemistry, have been studied extensively and provide insight into the behavior of the (hydroxycarbonyloxy)radical. acs.orgnih.govaip.org The reaction of the hydroxyl radical (OH) with carbon monoxide (CO) to form the HOCO radical shows a pronounced, non-Arrhenius temperature dependence and a strong dependence on pressure. researchgate.netresearchgate.net For instance, the rate coefficient for the OH + CO reaction increases as the temperature decreases below 700 K. researchgate.net Similarly, the reaction between hydroxyl radicals and formic acid, another pathway to generate HOCO, has a rate coefficient that can be parameterized with a complex temperature dependence. acs.org For the reaction OH + FA, the rate coefficient is given by k₁(T) = 9.8 × 10⁻¹⁵ × (T/298 K)⁵.¹ × exp(−14200/RT) cm³ molecule⁻¹ s⁻¹ over the temperature range of 300–850 K. acs.org

Pressure plays a crucial role, particularly in association reactions where an intermediate is formed. researchgate.netresearchgate.net The rate coefficient for the OH + CO reaction is strongly pressure-dependent, as the initially formed, energized HOCO* intermediate can either dissociate back to reactants or be stabilized by collisions with a third body (M). researchgate.net At pressures greater than 100 bar, the reaction between imidazole (B134444) and OH radicals is expected to reach its high-pressure limit. rsc.org The lifetime of the HOCO radical has also been observed to be dependent on the pressure of the bath gas. acs.org This intricate dependence on temperature and pressure is a hallmark of reactions proceeding through a complex-forming mechanism, which is relevant for the formation and subsequent reactions of the (hydroxycarbonyloxy)radical. researchgate.netmit.eduresearchgate.net

Table 1: Temperature Dependence of Reaction Rate Constants for Selected OH Radical Reactions

| Reactant | Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| Propane | 280 - 340 | (4.00 ± 0.16) × 10⁻¹² exp(−(630 ± 30)/T) | copernicus.org |

| n-Butane | 297 - 420 | Varies (increases by 72%) | copernicus.org |

| Toluene | 213 - 352 | Varies (negative dependence) | mdpi.com |

| Formic Acid | 300 - 850 | 9.8 × 10⁻¹⁵ × (T/298 K)⁵.¹ × exp(−14200/RT) | acs.org |

| Methane | 280 - 340 | (1.00 ± 0.05) × 10⁻¹³ exp(−(1200 ± 40)/T) | fz-juelich.de |

| Ethane | 280 - 340 | (1.64 ± 0.06) × 10⁻¹² exp(−(1050 ± 30)/T) | fz-juelich.de |

Solvent Effects on (Hydroxycarbonyloxy)radical Reactivity

The choice of solvent can profoundly influence the kinetics and product distributions of free radical reactions, a phenomenon known as the kinetic solvent effect (KSE). canada.ca While radical reactions are sometimes perceived as being free from the large solvent effects seen in ionic reactions, this is not always the case. canada.ca The reactivity of hydroxyl radicals, for example, is significantly lower in dipolar, aprotic solvents like acetonitrile (B52724) compared to their reactivity in aqueous solutions. researchgate.net This is attributed to the stabilization of a polarized transition state for hydrogen abstraction by hydrogen-bond-donating (HBD) solvents. canada.caresearchgate.net

Solvent effects can alter reaction pathways and selectivity in carbohydrate transformations by influencing interactions between reactants, catalysts, and the solvent itself. rsc.org For alkoxyl radicals, H-atom abstraction reactions show little kinetic solvent effect, whereas other reactions like β-scission are accelerated by HBD solvents due to stronger solvation of the carbonyl product compared to the precursor radical. canada.ca Conversely, reactions involving 1,2-aryl group shifts are slowed by polar and HBD solvents because the starting radical is more strongly solvated than the product radical. canada.ca

In the context of the (hydroxycarbonyloxy)radical, the surrounding solvent medium is expected to play a critical role. The reactivity of hydroxyl radicals is notably higher in polar, protic solvents than in dipolar, aprotic ones because protic solvents can stabilize the transition state of addition reactions. researchgate.net For instance, the rate constants for hydroxyl radical scavenging by isothiocyanates are significantly higher in water than in pentyl ethanoate, a lipid-mimicking solvent. chemrxiv.orgchemrxiv.org Allylisothiocyanate, for example, exhibits a rate constant of 5.20 × 10⁹ M⁻¹s⁻¹ in water, compared to 1.85 × 10⁹ M⁻¹s⁻¹ in pentyl ethanoate. chemrxiv.orgchemrxiv.org This suggests that reactions of the (hydroxycarbonyloxy)radical, which also possesses polar functional groups, will be sensitive to the hydrogen-bonding capabilities and polarity of the solvent. researchgate.netnih.gov Some organic solvents can also enhance light emission in systems producing hydroxyl radicals, not by inhibiting but by accelerating the regeneration of reactive species or by emitting photons themselves. mdpi.comnih.gov

Identification and Characterization of Reaction Intermediates

The study of reaction mechanisms hinges on the successful identification and characterization of transient intermediates. numberanalytics.comnih.gov However, these species are often highly reactive and have short lifetimes, making their detection challenging. acs.orgnih.govnumberanalytics.com A combination of experimental techniques and theoretical calculations is typically employed to elucidate the structures and properties of these elusive intermediates. aip.orgnumberanalytics.com

Spectroscopic methods are powerful tools for identifying radical intermediates. numberanalytics.com The HOCO radical, a precursor to the (hydroxycarbonyloxy)radical, has been identified and studied using high-level ab initio calculations and experimental spectroscopy. acs.orgnih.govaip.org These studies have revealed the existence of two stable conformers, trans-HOCO and cis-HOCO, with the trans form being more stable. researchgate.netacs.orgnih.gov Infrared (IR) spectroscopy, in particular, is a key technique for characterizing such species, with computational simulations of IR spectra providing crucial guidance for experimental detection. aip.orgacs.org The photoswitching between cis and trans conformers of HOCO has been observed in cryogenic matrices, providing further insight into its properties. acs.org

Mass spectrometry is another highly sensitive method for detecting reaction intermediates, even at very low concentrations. researchgate.netnih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) can directly analyze reaction mixtures to identify charged or charge-tagged intermediates. researchgate.netnih.gov This is particularly useful in organometallic catalysis and can be applied to study the subsequent reactions of radicals like (hydroxycarbonyloxy)radical. researchgate.net For example, in the reaction of HOCO with nitrogen dioxide (NO₂), theoretical studies predict the formation of key intermediates such as HOC(O)ONO and HOC(O)NO₂. aip.org The experimental verification of such predicted intermediates is a critical step in confirming a proposed reaction mechanism. nih.govaip.org

Analysis of Final Product Distributions and Mechanistic Implications

The analysis of the final products of a reaction provides crucial, albeit indirect, evidence of the underlying mechanism and the intermediates involved. acs.orgarxiv.org The relative yields, or branching ratios, of different products can reveal which reaction pathways are dominant under specific conditions. acs.orgcopernicus.org

For example, in the reaction between methyl radicals (CH₃) and the HOCO radical, two main product channels are predicted: H₂O + CH₂CO and CH₄ + CO₂. acs.org These products are formed via acetic acid and enediol intermediates. acs.org The branching ratio of these two product channels is found to be weakly dependent on temperature, providing valuable kinetic data for modeling combustion and atmospheric processes. acs.org

Similarly, the reaction of the HOCO radical with nitrogen dioxide (NO₂) is proposed to proceed through addition intermediates, which then eliminate to form products. aip.org The final products observed are HONO + CO₂ and HNO₂ + CO₂. aip.org The absence of CO as a product provides evidence against a simple direct abstraction pathway and supports the addition/elimination mechanism involving the HOC(O)ONO and HOC(O)NO₂ intermediates. aip.org

Recent studies on the reaction of CO and OH on interstellar ice surfaces have shown that the HOCO radical can be a major, stabilized product, rather than immediately converting to CO₂ + H. arxiv.org This stabilized HOCO can then undergo further reactions, including H-abstraction to form CO₂ or addition reactions that lead to the formation of carboxylic acids. arxiv.org This finding highlights how the reaction environment can dramatically alter product distributions and underscores the importance of considering alternative reaction pathways for radical intermediates. arxiv.org The analysis of product branching ratios is therefore essential for constructing accurate chemical models for a wide range of environments, from industrial processes to the Earth's atmosphere. mit.educopernicus.org

Table 2: Predicted Product Branching Ratios for Selected HOCO Radical Reactions

| Reaction | Products | Predicted Branching Ratio (R) | Conditions | Reference(s) |

| CH₃ + HOCO | (H₂O + CH₂CO) vs (CH₄ + CO₂) | RH₂O/CH₄(T/K) = 1.52 + (1.95 × 10⁻⁴)T | Theoretical (RRKM) | acs.org |

| HOCO + NO₂ | HONO + CO₂ vs HNO₂ + CO₂ | - | Theoretical (ab initio) | aip.org |

| CO + OH | HOCO (stabilized) vs CO₂ + H | HOCO is a dominant product | On ice dust surfaces | arxiv.org |

Advanced Theoretical and Computational Investigations of Hydroxycarbonyloxy Radical

Quantum Chemical Characterization of Electronic Structure and Spin Density Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the (hydroxycarbonyloxy)radical. These studies reveal details about its geometry, electronic state, and the distribution of its unpaired electron.

High-level ab initio methods, such as coupled-cluster (CC) theory, are considered the gold standard for obtaining accurate energetic and structural information for small to medium-sized molecules. For the HOC(O)O radical, coupled-cluster calculations that include single, double, and perturbative triple excitations, denoted as CCSD(T), have been employed to characterize its ground and low-lying excited electronic states. aip.org These calculations are crucial for establishing reliable benchmark data.

Advanced coupled-cluster treatments, including both standard and explicitly correlated approaches, have been utilized to accurately account for basis set incompleteness and core-valence correlation effects, providing a comprehensive set of spectroscopic parameters for the HOC(O)O radical. aip.org For the related and more extensively studied HOCO radical, high-level ab initio calculations have identified two stable conformers, trans- and cis-HOCO, with the trans conformer being more stable by approximately 1.8 kcal/mol. acs.orgnih.gov Such detailed energetic information is vital for understanding the radical's behavior in various chemical environments.

Table 1: Calculated Relative Energies of HOCO Conformers

| Method | Conformer | Relative Energy (kcal/mol) |

|---|---|---|

| High-Level Ab Initio | cis-HOCO | 1.8 |

This table is interactive. Click on the headers to sort the data.

Density Functional Theory (DFT) provides a computationally efficient yet accurate alternative for studying molecular systems. Various DFT functionals are used to optimize the geometry and calculate the energetics of radicals like (hydroxycarbonyloxy)radical. For instance, the B3LYP functional combined with a large basis set has been used to investigate the structure and vibrational frequencies of the complex formed between the HOCO radical and a water molecule. acs.org

DFT studies have also been performed to explore the reaction mechanisms of CO2-containing systems with the hydroxyl radical, which can lead to the formation of carbonate radicals. nih.gov These calculations provide valuable data on energy barriers, Gibbs free energy, and reaction enthalpy changes. nih.gov For the HOC(O)O radical, DFT calculations complement more expensive ab initio methods by providing a broader overview of its potential energy surface and reaction pathways.

Exploration of Potential Energy Surfaces and Transition State Geometries

Understanding the reactivity of the (hydroxycarbonyloxy)radical requires a thorough exploration of its potential energy surface (PES). The PES maps the energy of the system as a function of its geometry, revealing minima corresponding to stable species and saddle points corresponding to transition states.

For the related HOCO radical system, extensive theoretical work has been dedicated to calculating the stationary points on the OH + CO → H + CO2 potential energy surface. aip.orgresearchgate.net These studies have determined the structure and energy of the trans-HOCO and cis-HOCO intermediates, as well as the transition states connecting them to reactants and products. aip.orgresearchgate.net Similar computational strategies are applied to the HOC(O)O radical to understand its formation and decomposition pathways. For example, the dissociation of HOC(O)O into HO + CO2 is a thermodynamically favorable path. aip.org Theoretical studies on the reaction of HOCO radicals with O2 and NO have also shed light on the intermediates and pathways involved. dntb.gov.ua

Prediction of Spectroscopic Parameters from Computational Models

Theoretical calculations are instrumental in predicting the spectroscopic parameters of transient species like the (hydroxycarbonyloxy)radical, which facilitates their experimental detection. State-of-the-art ab initio computations have been used to obtain a set of accurate spectroscopic parameters for the HOC(O)O radical. aip.org

These computational efforts have yielded:

Geometric parameters for the ground (X̃ ²A') and the first excited (Ã ²A'') electronic states. aip.orgaip.org

Vibrationally corrected rotational constants , including quartic and sextic centrifugal distortion terms for the ground state. aip.org

Simulated infrared (IR) spectra , accounting for anharmonic effects in both vibrational energies and intensities. aip.org

Vibronic spectra for the à ← X̃ electronic transition, calculated using a time-independent approach based on the Franck-Condon approximation. aip.orgaip.org

The band origin of the B̃ ← X̃ transition of HOC(O)O is predicted to be in the near-infrared region, making it a promising target for spectroscopic observation. aip.orgnih.gov

Table 2: Predicted Spectroscopic Data for HOC(O)O Radical

| Parameter | State | Predicted Value |

|---|---|---|

| Electronic Transition | B̃ ← X̃ | ~1.5 eV |

This table is interactive. Click on the headers to sort the data.

Kinetic Modeling of (Hydroxycarbonyloxy)radical Reactions in Complex Systems

Kinetic modeling relies on accurate rate constants and branching ratios for elementary reactions, which can be derived from computational studies. The HOCO radical, a close relative of the (hydroxycarbonyloxy)radical, is a crucial intermediate in the oxidation of CO to CO2, a key reaction in both atmospheric and combustion chemistry. acs.orgnih.govresearchgate.net

Theoretical calculations have shown that the reaction rates of the HOCO radical with other small radicals are typically in the range of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov The reaction of HOCO with O2 is particularly important in atmospheric conditions, as it is a fast process that can remove HOCO. aip.org Computational studies on the energetics and dynamics of the reaction between HOCO and the hydroperoxyl radical (HO2) have revealed that the reaction can proceed through both direct hydrogen abstraction and the formation of a stable intermediate, hydroperoxyformic acid (HOC(O)OOH). aip.orgnih.gov The calculated thermal rate coefficient for this reaction at room temperature is significant, with the primary products being CO2 and H2O2. nih.gov This type of detailed mechanistic and kinetic information is essential for building accurate models of complex chemical systems, such as those found in the atmosphere. copernicus.org

Computational Insights into Solvent and Environmental Effects on Radical Behavior

The behavior and reactivity of radicals can be significantly influenced by their environment, such as the presence of a solvent. Computational models can provide insights into these effects. For the HOCO radical, DFT calculations have been used to study the structure and energetics of its complex with a single water molecule. acs.org These calculations show a relatively large binding energy, suggesting that the formation of such a complex could be competitive with the dissociation of HOCO in the presence of water. acs.org

The interaction with water was found to alter the geometry of the HOCO radical, particularly the H-O bond distance. acs.org The inclusion of explicit solvent molecules in computational models, often combined with an implicit solvent model, has been shown to be valuable for improving the accuracy of energetic predictions for reactions in solution. nih.gov Such studies are crucial for understanding the role of radicals in aqueous environments, which is relevant to atmospheric aerosol chemistry and biological systems.

Spectroscopic Characterization of the Hydroxycarbonyloxy Radical and Its Adducts

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Structural Insight

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, making it indispensable for radical research. nih.govnih.gov It provides information about the identity, structure, and environment of a radical. researchgate.netljmu.ac.uk However, the very short lifetimes of radicals like (hydroxycarbonyloxy)radical often mean their steady-state concentration is below the EPR detection limit, necessitating specialized approaches. nih.gov

To overcome the challenge of short radical lifetimes, spin trapping is the most common EPR method employed. nih.govwikipedia.org This technique involves using a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical adduct. wikipedia.org This spin adduct accumulates to a concentration detectable by EPR. nih.gov The most widely used spin traps are nitrones, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). wikipedia.org

When the (hydroxycarbonyloxy)radical is generated, for instance, through the reaction of hydroxyl radicals (•OH) with bicarbonate or formate, it can be scavenged by a spin trap like DMPO. The resulting DMPO/(•)OCOO- adduct is a more persistent nitroxide radical, which produces a characteristic EPR spectrum. nih.gov The choice of spin trap is crucial, as some are better suited for trapping oxygen-centered radicals while others are more effective for carbon-centered radicals. nih.gov

The EPR spectrum of a spin adduct provides a unique fingerprint that can help identify the originally trapped radical. wikipedia.org The spectrum's structure is determined by the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H), a phenomenon known as hyperfine coupling. This coupling splits the EPR signal into multiple lines, and the spacing between these lines is the hyperfine coupling constant (hfc), typically measured in Gauss (G). rwth-aachen.de

The magnitude of the hfcs, particularly the nitrogen coupling (aN) and the β-hydrogen coupling (aH) for a nitrone adduct, is highly sensitive to the structure of the trapped radical. rwth-aachen.de By simulating the experimental spectrum and comparing the hfcs to known values for various radical adducts, the identity of the transient radical can be inferred. For example, the adducts of oxygen-centered radicals with DMPO typically exhibit different hfcs than carbon-centered radical adducts.

Table 1: Representative Hyperfine Coupling Constants for DMPO Spin Adducts

| Trapped Radical | Spin Trap | aN (G) | aH (G) |

|---|---|---|---|

| Hydroxyl (•OH) | DMPO | 14.9 | 14.9 |

| Superoxide (B77818) (O₂•⁻) | DMPO | 14.1 | 11.3 |

Note: Data represents typical values for well-characterized radicals to illustrate the principle. Specific values for the (hydroxycarbonyloxy)radical adduct may vary and are not widely documented.

Time-Resolved Optical Spectroscopy (e.g., UV-Vis) for Kinetic and Mechanistic Studies

Time-resolved spectroscopy is essential for studying the kinetics of fast reactions involving transient species like the (hydroxycarbonyloxy)radical. researchgate.net Techniques such as pulse radiolysis and flash photolysis are used to generate a high concentration of the radical in a very short time pulse. The subsequent decay of the radical and the formation of products are then monitored by measuring changes in optical absorbance over time, from microseconds to seconds. nih.govnih.gov

The (hydroxycarbonyloxy)radical itself is not reported to have a strong, distinct absorption in the UV-visible range, making its direct observation difficult. However, its reactions and decay pathways can be studied by monitoring the appearance of subsequent products. For example, the (hydroxycarbonyloxy)radical can decompose to produce the carbon dioxide radical anion (CO₂•⁻), which has a well-characterized, strong absorption maximum around 260 nm. By monitoring the formation kinetics of the CO₂•⁻ radical anion, researchers can deduce the kinetic properties of its precursor, the (hydroxycarbonyloxy)radical.

Infrared and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying molecules based on their unique vibrational modes, which provide a "molecular fingerprint". nih.govmendeley.com These methods can provide detailed structural information about a molecule, including bond strengths and geometry. researchgate.net

Obtaining the vibrational spectrum of a highly unstable species like the (hydroxycarbonyloxy)radical is experimentally challenging. Most available data comes from theoretical calculations or matrix isolation studies, where the radical is generated and trapped in an inert gas matrix at very low temperatures. These studies can predict the characteristic vibrational frequencies, such as the C=O and C-O stretching and O-C-O bending modes. Comparing these computationally predicted spectra with experimental data from reaction intermediates can help confirm the radical's presence. rsc.org

Table 2: Calculated Vibrational Frequencies for Formic Acid (HCOOH) for Comparison

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| O-H stretch | ~3570 |

| C=O stretch | ~1770 |

| C-O stretch | ~1220 |

Note: This table shows data for the stable formic acid molecule to provide context for the types of vibrational modes expected. The corresponding modes in the (hydroxycarbonyloxy)radical would be shifted due to the unpaired electron and changes in bond order.

Mass Spectrometry Techniques for the Detection and Characterization of Radical Species and Reaction Products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, allowing for the identification and quantification of molecules in a sample. researchgate.net While direct detection of neutral, short-lived radicals is difficult, MS is invaluable for identifying the stable end-products of radical reactions, thereby providing indirect evidence of the radical's formation and reactivity. olemiss.edu

For instance, by analyzing the products formed after generating (hydroxycarbonyloxy)radicals in a solution, one can infer the radical's reaction pathways. Furthermore, MS can be coupled with spin trapping, where the stable spin adduct, being a charged or easily ionizable molecule, can be detected and its structure confirmed by tandem MS (MS/MS). nih.govresearchgate.net

Specialized mass spectrometry techniques are being developed to analyze radical species more directly. purdue.edu One such approach involves reacting the radical with a probe molecule within the mass spectrometer or immediately before ionization. This creates a stable, charged adduct whose mass reveals the mass of the initial radical. researchgate.net Another method, hydroxyl radical protein footprinting, uses hydroxyl radicals to modify proteins, and the resulting stable oxidation products are then analyzed by MS to map the protein's solvent-accessible surfaces. nih.gov While not a direct detection of the (hydroxycarbonyloxy)radical, these approaches demonstrate the capability of MS to provide crucial information about radical-initiated processes. olemiss.edu

High-Resolution Mass Spectrometry for Product Identification

High-resolution mass spectrometry (HRMS) stands as a pivotal analytical technique for the identification and structural elucidation of products arising from the reactions of the highly reactive (Hydroxycarbonyloxy)radical, also known as the bicarbonate radical (HOCOO•) or its conjugate base, the carbonate radical anion (CO₃•⁻). The exceptional mass accuracy and resolving power of HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, are indispensable for determining the elemental composition of unknown products and distinguishing between species with very similar nominal masses.

The direct detection of the (Hydroxycarbonyloxy)radical itself or its immediate, transient adducts by mass spectrometry is challenging due to their short lifetimes. Consequently, HRMS is more commonly employed to identify the stable downstream products formed after the initial radical reaction. The (Hydroxycarbonyloxy)radical is a potent one-electron oxidant, and its reactions with biological molecules, such as amino acids, peptides, and nucleic acids, lead to a variety of oxidation products.

A key feature in the mass spectrometric analysis of products from (Hydroxycarbonyloxy)radical reactions is the potential for carboxylation. The radical can decompose, leading to the formation of carbon dioxide (CO₂), which can subsequently be incorporated into the target molecule. This carboxylation event results in a characteristic mass increase of 44.0 Da. The high accuracy of HRMS allows for the confident identification of this mass shift, providing strong evidence for the involvement of the (Hydroxycarbonyloxy)radical in the reaction mechanism. For instance, the use of ammonium (B1175870) bicarbonate in electrospray ionization mass spectrometry has been shown to cause the formation of CO₂ adducts, resulting in a +44 Da mass shift on proteins, which complicates analysis but also demonstrates the feasibility of detecting such modifications. oup.com

Research into the reactivity of the carbonate radical anion with biomolecules has provided insights into the types of products that can be identified using mass spectrometry. For example, its reaction with guanine (B1146940), the most easily oxidized DNA base, can lead to intrastrand cross-links in oligonucleotides. The characterization of these complex products often involves enzymatic digestion followed by LC-MS/MS analysis to identify the modified fragments. Similarly, the carbonate radical anion plays a role in the oxidation of amino acids like tyrosine, leading to the formation of products such as 3-nitrotyrosine (B3424624) and 3,3'-dityrosine.

The general workflow for identifying these products using HRMS involves:

Reaction of the target molecule with a source of (Hydroxycarbonyloxy)radicals.

Separation of the resulting product mixture, typically using liquid chromatography (LC).

Analysis of the separated components by high-resolution mass spectrometry.

Accurate mass measurement of the product ions to determine their elemental compositions.

Tandem mass spectrometry (MS/MS) to fragment the product ions and obtain structural information.

The table below illustrates the type of data obtained from a hypothetical HRMS analysis for the identification of a carboxylation product of the amino acid tryptophan, a known target of oxidative damage.

| Analyte | Observed m/z ([M+H]⁺) | Calculated m/z ([M+H]⁺) | Mass Error (ppm) | Proposed Elemental Composition | Proposed Modification |

|---|---|---|---|---|---|

| Tryptophan | 205.0971 | 205.0977 | -2.9 | C₁₁H₁₃N₂O₂ | Unmodified |

| Carboxylated Tryptophan | 249.0870 | 249.0875 | -2.0 | C₁₂H₁₃N₂O₄ | Addition of CO₂ (+43.9898 Da) |

This detailed analysis, facilitated by the capabilities of high-resolution mass spectrometry, is crucial for unraveling the complex reaction pathways of the (Hydroxycarbonyloxy)radical and understanding its impact on biological systems.

Environmental and Atmospheric Significance of Hydroxycarbonyloxy Radical Chemistry

Role in Atmospheric Photooxidation Processes

The (hydroxycarbonyloxy)radical is a key intermediate in the oxidation of carbon monoxide (CO) to carbon dioxide (CO2), a fundamental process in atmospheric chemistry. env.go.jp This reaction is primarily initiated by the hydroxyl radical (OH), the most important oxidant in the troposphere. niwa.co.nz The initial step is the association of OH with CO, forming an energized HOCO radical. acs.orgenv.go.jp

Reaction Scheme: OH + CO ⇌ HOCO*

This energized radical can then be stabilized through collisions with other atmospheric molecules (M).

Stabilization: HOCO* + M → HOCO + M

Once formed, the stable HOCO radical is a crucial player in photooxidation chains. One of its most significant subsequent reactions in the atmosphere is with molecular oxygen (O2). env.go.jp

Reaction with Oxygen: HOCO + O2 → HO2 + CO2 env.go.jp

This reaction is of paramount importance as it not only completes the oxidation of CO to CO2 but also regenerates the hydroperoxyl radical (HO2). env.go.jp The HO2 radical is a key component of the HOx (HOx = OH + HO2) radical family, which drives the self-cleansing capacity of the troposphere. lu.se The HO2 radical can further react with nitric oxide (NO) to recycle the OH radical, thus propagating the oxidation chain reactions. researchgate.net

OH Radical Recycling: HO2 + NO → OH + NO2 researchgate.net

The formation and subsequent reactions of the (hydroxycarbonyloxy)radical are therefore central to the chemical cycles that control the lifetime of many atmospheric trace gases. env.go.jp The stability and reaction kinetics of the HOCO radical have been the subject of extensive experimental and theoretical studies, confirming its role as a distinct intermediate rather than a simple transition state. acs.orgenv.go.jp

Interactions with Gaseous Pollutants and Aerosol Formation

The chemistry of the (hydroxycarbonyloxy)radical and its precursors directly influences the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. copernicus.org The formation of HOCO is tied to the hydroxyl radical, which is a primary driver of the oxidation of volatile organic compounds (VOCs), leading to low-volatility products that can partition into the aerosol phase. copernicus.org

Research has shown that in humid environments, the photochemical formation of nitric acid, driven by reactions involving peroxy radicals and OH, can lead to the formation of organonitrates within aerosols. researchgate.net The HOCO radical's role in the HOx cycle indirectly impacts these processes by influencing the concentrations of the primary oxidants.

| Precursor/Reactant | Product(s) | Environmental Significance |

| OH + CO | (Hydroxycarbonyloxy)radical | Key step in CO oxidation acs.orgenv.go.jp |

| (Hydroxycarbonyloxy)radical + O2 | HO2 + CO2 | Regenerates HO2, completes CO2 formation env.go.jp |

| Glyoxal (B1671930) + OH (in aqueous phase) | Oxalic acids, Tartaric acids | Contributes to SOA formation researchgate.net |

| Peroxy radicals + NOx + OH | Nitric acid | Leads to organonitrate formation in aerosols researchgate.net |

Contribution to the Oxidizing Capacity of Different Environmental Compartments (e.g., troposphere, aqueous phase)

The oxidizing capacity of an environmental compartment refers to its ability to break down pollutants and other trace substances. The (hydroxycarbonyloxy)radical plays a significant, albeit indirect, role in maintaining the oxidizing capacity of both the troposphere and atmospheric aqueous phases (e.g., cloud and fog droplets, aerosol water).

In the aqueous phase , the chemistry is more complex. While direct reactions of the HOCO radical in water are not as well-characterized as in the gas phase, its precursor, the OH radical, is a dominant oxidant in clouds, fogs, and aqueous aerosols. nih.govnih.gov Sources of OH in the aqueous phase include the photolysis of hydrogen peroxide (H2O2) and nitrate, as well as the uptake of gaseous OH. nih.gov The chemistry involving the (hydroxycarbonyloxy)radical in the gas phase influences the gas-phase concentrations of species that can partition into the aqueous phase, thereby affecting the composition and reactivity of droplets. For example, the oxidation of dissolved organic compounds, such as phenolic compounds from biomass burning, is driven by OH radicals in the aqueous phase, leading to the formation of SOA. nih.gov

Formation and Fate in Aquatic Environments (e.g., natural waters, wastewater)

The formation of the (hydroxycarbonyloxy)radical itself in natural aquatic environments is not considered a major process. However, its precursor, the hydroxyl radical, is of immense importance in the chemistry of natural waters and wastewater treatment. nih.gov

Hydroxyl radicals are photochemically generated in sunlit surface waters through various pathways, including the photolysis of dissolved organic matter (DOM), nitrates, and nitrites. psu.edu The photo-Fenton reaction, involving iron and hydrogen peroxide, is another significant source of OH radicals in natural waters. frontiersin.org These highly reactive OH radicals are responsible for the degradation of a wide array of organic pollutants and play a crucial role in the biogeochemical cycling of elements. nih.gov

While the reaction of OH with dissolved CO (as bicarbonate/carbonate at typical pH) is possible, the subsequent fate of the resulting radical in water is complex and competes with numerous other reactions of OH with dissolved organic and inorganic species. The primary significance in these environments lies with the generating species (OH) rather than the (hydroxycarbonyloxy)radical intermediate itself.

Influence on Geochemical Cycling and Transformation of Organic Matter

The chemistry involving the (hydroxycarbonyloxy)radical has implications for the geochemical cycling of carbon. The oxidation of CO to CO2 is a critical step in the global carbon cycle, and the HOCO radical is a key intermediate in the primary atmospheric pathway for this conversion.

Furthermore, recent research has shown that the (hydroxycarbonyloxy)radical can be a direct photoproduct from the UV irradiation of amino acids, such as α-alanine. nih.gov This finding suggests a potential role for HOCO in the transformation and degradation of organic matter in various environments where UV light is present. The study indicated that the HOCO radical could be a tracer species for detecting amino acids in extraterrestrial environments like interstellar space, highlighting its potential fundamental role in astrochemical organic transformations. nih.gov The secondary photodissociation of the HOCO radical to either CO2 + H or CO + OH further links its chemistry to the broader cycling of carbon and reactive oxygen species. nih.gov

Exploration of Hydroxycarbonyloxy Radical in Biological Systems Mechanistic Perspectives

Intracellular Generation and Scavenging Mechanisms (at the chemical level)

The (Hydroxycarbonyloxy)radical is not a primary radical species but is formed intracellularly through several key chemical pathways, often involving other reactive oxygen and nitrogen species (ROS/RNS). nih.govnih.gov

Generation Mechanisms:

Fenton Reaction in Bicarbonate Buffer: Under physiological conditions, where bicarbonate concentrations are high (10-40 mM), the classical Fenton reaction (Fe²⁺ + H₂O₂) does not primarily yield the hydroxyl radical. nih.gov Instead, the reaction between iron (or copper) ions and hydrogen peroxide in the presence of bicarbonate generates the carbonate radical anion as the main oxidizing product. nih.govpnas.orgresearchgate.net This occurs because the inner-sphere reaction of metal-bound carbonate and hydroperoxide favors the formation of CO₃•⁻. nih.gov

Peroxynitrite and Carbon Dioxide Reaction: During inflammation and other conditions of nitrosative stress, nitric oxide (•NO) reacts with the superoxide (B77818) radical (O₂•⁻) to form peroxynitrite (ONOO⁻). nih.govnih.gov Peroxynitrite rapidly reacts with intracellular carbon dioxide (CO₂) to form a transient adduct, nitrosoperoxycarbonate (ONOOCO₂⁻), which then decomposes to generate the carbonate radical anion and nitrogen dioxide (•NO₂). nih.govnih.govnih.gov

Hydroxyl Radical and Bicarbonate Reaction: If hydroxyl radicals (•OH) are formed, they can react rapidly with bicarbonate (HCO₃⁻) or carbonate (CO₃²⁻) ions to produce the carbonate radical. mdpi.comnih.govmdpi.com Given the high concentration of bicarbonate in biological fluids, this reaction is highly favorable. nih.govmdpi.com

Enzymatic Generation: The enzyme copper-zinc superoxide dismutase (Cu,Zn-SOD or SOD1) possesses a bicarbonate-dependent peroxidase activity. nih.govnih.govnih.gov In the presence of hydrogen peroxide and bicarbonate, the enzyme catalyzes the formation of the carbonate radical anion at its active site. nih.govnih.gov

Scavenging Mechanisms:

The cell employs several low-molecular-weight antioxidants to neutralize the (Hydroxycarbonyloxy)radical, protecting cellular components from its oxidative effects.

Sulfur-Containing Antioxidants: Hypotaurine (B1206854) and cysteine sulfinic acid are particularly effective scavengers of CO₃•⁻. nih.govtandfonline.com They undergo one-electron oxidation by the radical to form their respective sulfonates (taurine and cysteic acid), a reaction that also generates transient sulfonyl radicals (RSO₂•). tandfonline.com The reaction rate constant for hypotaurine with CO₃•⁻ is very high (1.1 × 10⁹ M⁻¹s⁻¹). tandfonline.com Glutathione (GSH), the most abundant cellular thiol, also serves as a crucial reductant and scavenger. nih.govresearchgate.net

Melatonin: Melatonin and its metabolites have been shown to counteract the formation and persistence of carbonate radicals, in part by scavenging them directly. biomedres.us

Chemical Mechanisms of Interaction with Biomacromolecules (e.g., proteins, nucleic acids, lipids)

The (Hydroxycarbonyloxy)radical is a strong one-electron oxidant (E⁰ = 1.78 V at pH 7.0) that reacts selectively with electron-rich biomolecules, primarily through electron transfer and hydrogen abstraction mechanisms. mdpi.comencyclopedia.pub Unlike the hydroxyl radical, it rarely participates in addition reactions. mdpi.com Its longer half-life compared to •OH allows it to diffuse further from its site of generation and react with more distant targets. nih.govmdpi.com

The reactivity of the (Hydroxycarbonyloxy)radical towards amino acid residues is highly selective, targeting those with electron-rich side chains. nih.govmdpi.com

High Reactivity: Methionine and tryptophan are the most reactive amino acids towards CO₃•⁻. nih.govresearchgate.net The reaction with the thioether sulfur of methionine results in a one-electron oxidation to form a sulfur radical cation (MetS•⁺). mdpi.com Tryptophan's indole (B1671886) ring is also a primary target. acs.orgallenpress.com

Moderate Reactivity: Aromatic amino acids such as tyrosine, histidine, and phenylalanine exhibit moderate reactivity. nih.govresearchgate.net The oxidation of tyrosine by CO₃•⁻ forms a tyrosyl radical, which can be a precursor to dityrosine (B1219331) cross-links or, in the presence of •NO₂, can lead to the formation of 3-nitrotyrosine (B3424624). nih.govmdpi.com

Low to No Reactivity: Aliphatic amino acids are generally considered inert to attack by the carbonate radical, a key distinction from the non-selective reactivity of the hydroxyl radical. nih.govresearchgate.net Simple amino acids like glycine (B1666218) and alanine (B10760859) show detectable, but slow, reaction rates. acs.org

The reactivity of a residue can be influenced by its context within a peptide. For instance, the Aβ₂₅₋₃₅ peptide fragment is a much more efficient scavenger of CO₃•⁻ than free methionine, suggesting that the peptide environment can enhance the susceptibility of a residue to oxidation. mdpi.com

| Amino Acid | Reactivity with CO₃•⁻ | Reaction Mechanism/Product |

|---|---|---|

| Methionine | High | One-electron oxidation to sulfur radical cation (MetS•⁺) |

| Tryptophan | High | Oxidation of the indole ring |

| Tyrosine | Moderate | Formation of tyrosyl radical |

| Histidine | Moderate | Oxidation of the imidazole (B134444) ring |

| Cysteine | Moderate | Oxidation of the sulfhydryl group |

| Phenylalanine | Moderate | Oxidation of the phenyl ring |

| Glycine, Alanine | Low | Slow reaction |

| Aliphatic Amino Acids | Inert | Generally no reaction |

The (Hydroxycarbonyloxy)radical is a significant agent of endogenous oxidative DNA damage, demonstrating remarkable selectivity for guanine (B1146940) over other nucleobases. nih.govmdpi.comnih.gov

The primary mechanism involves a one-electron transfer from a guanine base to CO₃•⁻, generating a guanine radical cation (G•⁺). nih.govnih.gov This initial oxidation event triggers a cascade of reactions leading to several stable and mutagenic DNA lesions. nih.govnih.gov

Formation of 8-oxoguanine (8-oxoG): The G•⁺ radical is a key intermediate that leads to the formation of 8-oxo-7,8-dihydroguanine (8-oxoG), one of the most common oxidative DNA lesions. nih.govresearchgate.net

Formation of Hydantoins: Further oxidation can occur, leading to the formation of hydantoin (B18101) products, such as spiroiminodihydantoin (Sp) and guanidinohydantoin (B12948520) (Gh). nih.govnih.gov The Sp lesions are considered terminal products of guanine oxidation by CO₃•⁻. nih.gov

Intrastrand Cross-links: The G•⁺ can also react with adjacent bases. A notable reaction is the formation of an intrastrand cross-link between the C8 atom of guanine and the N3 atom of an adjacent thymine (B56734). nih.govcncb.ac.cn The yield of this cross-link is highly pH-dependent, increasing significantly in alkaline conditions where the thymine N3 proton is dissociated. nih.govcncb.ac.cn

Hole Migration: The initially formed guanine radical cation (or "electron hole") can migrate along the DNA duplex, particularly through sequences of multiple guanines (e.g., 5'-GGG-3'), before localizing at the site with the lowest oxidation potential, where the damage is ultimately fixed. nih.govnih.gov

This selective oxidation of guanine by CO₃•⁻ contrasts sharply with the indiscriminate damage caused by the hydroxyl radical, which attacks all DNA bases and the sugar-phosphate backbone. nih.govoup.com

While the hydroxyl radical is famously known to initiate lipid peroxidation, recent studies indicate that the (Hydroxycarbonyloxy)radical can also serve this role, particularly in bicarbonate-rich environments where •OH is rapidly converted to CO₃•⁻. researchgate.netmdpi.comresearchgate.net

The initiation mechanism is hydrogen abstraction from a polyunsaturated fatty acid (PUFA). mdpi.comresearchgate.net

Site of Attack: Theoretical calculations show that CO₃•⁻ preferentially abstracts a hydrogen atom from the diallyl carbon atoms of PUFAs. mdpi.comresearchgate.net This position is highly susceptible to attack because the resulting carbon-centered radical is stabilized by resonance across the two adjacent double bonds.

Reaction Rate: The reaction rate for hydrogen abstraction from the diallyl position is significantly higher (approximately 43-fold) than from the next most reactive site, the allyl carbon atoms. mdpi.com This reaction has the lowest energy barrier, indicating it is the most favorable and spontaneous initiation pathway. mdpi.com

This finding suggests that many instances of lipid peroxidation previously attributed to hydroxyl radicals in vivo may in fact be initiated by the (Hydroxycarbonyloxy)radical. mdpi.comresearchgate.net

Enzymatic Systems Implicated in (Hydroxycarbonyloxy)radical Metabolism or Generation

Direct enzymatic involvement with the (Hydroxycarbonyloxy)radical is primarily linked to its generation rather than its catabolism.

Copper-Zinc Superoxide Dismutase (Cu,Zn-SOD): This major antioxidant enzyme is the most well-characterized enzymatic source of CO₃•⁻. nih.govnih.gov It possesses a peroxidase-like activity that, in the presence of its product H₂O₂ and physiological levels of bicarbonate, generates CO₃•⁻. nih.govnih.govnih.gov The proposed mechanism involves the formation of a powerful copper-bound oxidant at the enzyme's active site, which then oxidizes bicarbonate to the carbonate radical. nih.govnih.gov Because CO₃•⁻ is freely diffusible, it can then move away from the enzyme to oxidize more distant targets. nih.gov

Other Peroxidases: While not definitively shown for CO₃•⁻ specifically, peroxidases are a major class of enzymes that catalyze oxidative reactions and could potentially contribute to its formation or reactions. nih.gov

Metabolic Consumption: While no enzyme is known to directly metabolize CO₃•⁻, its reaction with certain metabolites constitutes a form of consumption. For instance, the oxidation of hypotaurine and cysteine sulfinate by CO₃•⁻ is a key step in the biosynthesis of taurine (B1682933) and cysteic acid, respectively. tandfonline.com This suggests the radical can be consumed in specific metabolic pathways. tandfonline.com

Role in Cellular Signaling Pathways via Radical Chemistry

The selective reactivity of the (Hydroxycarbonyloxy)radical allows it to function as a signaling molecule, where its "damage" to biomacromolecules acts as a transmissible chemical signal.

Epigenetic Signaling via DNA Oxidation: A leading hypothesis proposes that the formation of 8-oxoguanine by CO₃•⁻ is not merely damage but a form of epigenetic modification. nih.govoup.com By selectively oxidizing guanines in redox-sensitive sequences, such as G-quadruplexes in gene promoter regions, the radical can act as a long-range sensor of oxidative stress. nih.gov The resulting 8-oxoG lesion is then recognized by DNA repair glycosylases (like OGG1), and this interaction can modulate the expression of redox-responsive genes, creating a feedback loop to manage oxidative stress. nih.govpnas.org This reframes oxidative DNA modification as a transient, readable, and erasable epigenetic mark. nih.gov

Tyrosine Phosphorylation and Nitration Cascades: The generation of tyrosyl radicals by CO₃•⁻ can influence signaling pathways that are regulated by tyrosine phosphorylation. nih.govmdpi.com Furthermore, in an environment with elevated nitric oxide, the combination of CO₃•⁻ and •NO₂ provides a potent nitrating system, leading to the formation of 3-nitrotyrosine in proteins. nih.govbiomedres.us Tyrosine nitration is a post-translational modification that can alter protein function and is considered a marker of nitrosative stress, implicated in the pathology of inflammatory and neurodegenerative diseases. biomedres.usmdpi.com

Advanced Analytical Methodologies for the Detection and Quantification of Hydroxycarbonyloxy Radical

Development of Specific Probes and Assays for (Hydroxycarbonyloxy)radical Detection

The high reactivity and short lifetime of the (hydroxycarbonyloxy)radical necessitate the use of specialized probes and assays for its detection. These methods typically involve a reaction between the radical and a detector molecule, leading to a measurable change.

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin trapping, is a cornerstone technique for detecting transient radicals. researchgate.net Spin traps are diamagnetic molecules that react with short-lived radicals to form a much more stable paramagnetic radical adduct, which can then be detected by EPR. cambridge.org The hyperfine splitting constants of the resulting EPR spectrum can help identify the trapped radical.

While spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are commonly used, their specificity can be a challenge. researchgate.net More specific approaches involve probes that undergo a characteristic reaction with the radical of interest. For instance, tris-(p-carboxyltetrathiaaryl)methyl (TAM) radicals, which are themselves stable, have been studied as EPR probes. researchgate.netrsc.org Their reaction with oxidizing radicals, such as superoxide (B77818) and alkylperoxyl radicals, can lead to an efficient oxidative decarboxylation, forming a quinone-methide product. researchgate.netrsc.org This reaction, which involves the loss of a carboxyl group, provides a basis for an assay, although it highlights the probe's own reactivity rather than its use for trapping an external carboxyl radical.

Chemical assays have also been developed based on the unique reactivity of the carboxyl radical. A notable example involves the silver-catalyzed reaction of malonic acid derivatives. In this system, single-electron transfer from the carboxylate to Ag(II) generates an α-carboxylic acid radical, which can then be trapped by an alkynyl reagent in a subsequent cyclization reaction. rsc.org This method uses a specific reaction cascade to confirm the generation of the radical intermediate.

| Method/Probe | Principle | Detection Technique | Key Findings/Application | Reference |

|---|---|---|---|---|

| Spin Trapping (e.g., DMPO) | Radical reacts with a spin trap to form a stable paramagnetic adduct. | Electron Paramagnetic Resonance (EPR) | General method for detecting short-lived radicals; adduct's spectrum helps identify the initial radical. researchgate.netcambridge.org | researchgate.netcambridge.org |

| Tris-(p-carboxyltetrathiaaryl)methyl (TAM) Radicals | Probe undergoes oxidative decarboxylation upon reaction with certain radicals. | EPR, HPLC-MS | Reaction with O₂˙⁻ or R'OO˙ leads to a specific quinone-methide product, indicating a specific reactivity pathway. researchgate.netrsc.org | researchgate.netrsc.org |

| Silver-Catalyzed Decarboxylative Cyclization | Radical generated from malonic acid is trapped by an alkynyl reagent in an intramolecular reaction. | Chromatography, Mass Spectrometry | Provides a method for generating and subsequently trapping the α-carboxylic acid radical to form stable furanone products. rsc.org | rsc.org |

Spectrophotometric and Fluorescent Methods for Real-Time Monitoring

Monitoring the (hydroxycarbonyloxy)radical in real-time requires techniques with high temporal resolution due to the radical's fleeting existence.

Transient absorption spectroscopy is a powerful tool for this purpose. A landmark study successfully tracked the photocatalytic decarboxylation of cyclohexanecarboxylic acid using a mid-infrared probe. This allowed for the direct spectroscopic observation of the carboxyl radical intermediate and the determination of its lifetime in solution to be approximately 520 ± 120 nanoseconds. amolf.nl This direct measurement provides unequivocal evidence of the radical's formation and decay kinetics.

Fluorescence-based methods offer exceptional sensitivity for radical detection. mdpi.com The general principle involves a non-fluorescent or weakly fluorescent probe molecule that, upon reaction with a radical, is converted into a highly fluorescent product. While many such probes have been developed for reactive oxygen species like the hydroxyl radical (•OH), specific probes for the (hydroxycarbonyloxy)radical are less common. frontiersin.orgresearchgate.net For example, coumarin-3-carboxylic acid (3-CCA) is used as a detector for •OH, which hydroxylates it to form the highly fluorescent 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA). researchgate.net A similar mechanism, where a carboxyl radical oxidizes a probe to induce fluorescence, represents a promising strategy for its detection. The Hydroxyl Radical Antioxidant Capacity (HORAC) assay, for instance, is based on the oxidation of a fluorescent probe (fluorescein) by hydroxyl radicals, a process that can be inhibited by antioxidants. cellbiolabs.comcellbiolabs.com

| Technique | Principle | Advantages | Example/Application | Reference |

|---|---|---|---|---|

| Transient IR Absorption Spectroscopy | Directly measures the infrared absorption of the radical species following its generation by a laser pulse. | Provides direct structural information (vibrational frequencies) and real-time kinetics. High specificity. | Directly observed the cyclohexanecarboxyl radical and measured its lifetime (520 ns). amolf.nl | amolf.nl |

| Fluorescence Probes | A probe molecule reacts with the radical to become fluorescent ("turn-on" probe). | Very high sensitivity, suitable for in-situ and cellular imaging. mdpi.com | Principle demonstrated with probes for •OH (e.g., 3-CCA) and other ROS, which could be adapted for carboxyl radicals. frontiersin.orgresearchgate.net | mdpi.comfrontiersin.orgresearchgate.net |

| Spectrophotometric Assays | Radical-induced reaction causes a change in the absorbance spectrum of a chromogenic substrate. | Simplicity and accessibility of instrumentation. | Used for detecting •OH via oxidation of DMSO to form formaldehyde, which is then detected with a colorimetric reagent. rsc.org | rsc.org |

Electrochemical (Bio)sensors for in situ Radical Measurement

Electrochemical sensors offer the potential for sensitive, real-time, and in-situ measurements of radical species. mdpi.commdpi.com These devices work by detecting changes in current or potential resulting from a redox reaction involving the target analyte at an electrode surface. frontiersin.org

However, the direct electrochemical detection of the highly transient (hydroxycarbonyloxy)radical is challenging. Most electrochemical sensors are designed for stable molecules or more persistent radicals. nih.gov The development of sensors for the (hydroxycarbonyloxy)radical is an emerging area, often drawing inspiration from sensors designed for other reactive species like the hydroxyl radical.

One promising approach is based on measuring the oxidative damage caused by the radical to a biological molecule immobilized on the electrode surface. For example, an electrochemical biosensor for •OH has been developed where the radical induces damage to a DNA layer on a gold electrode, and this damage is then quantified electrochemically. nih.gov A similar principle could be employed where a (hydroxycarbonyloxy)radical attacks a specific substrate on an electrode, leading to a measurable signal change.

Chemically modified electrodes are crucial for enhancing sensitivity and selectivity. mdpi.com Materials like graphene, carbon nanotubes, and metallic nanoparticles are used to modify electrode surfaces, improving their electrocatalytic properties and facilitating the electron transfer necessary for detection. mdpi.comnih.gov For instance, the in-situ characterization of carboxyl-functionalized graphene oxide has been achieved using advanced microscopy techniques combined with electrical measurements, demonstrating the ability to probe the electronic properties of carboxyl groups at the nanoscale, a step toward detecting their radical counterparts. bohrium.com

Chromatographic Techniques Coupled with Mass Spectrometry for Product Analysis

An essential and widely used strategy for confirming the presence and understanding the chemistry of the (hydroxycarbonyloxy)radical is the analysis of its stable downstream products. This indirect method relies on the principle that the formation of specific products is evidence of a particular radical intermediate. Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with Mass Spectrometry (MS), are the premier techniques for this purpose due to their high sensitivity and specificity. phenomenex.com

GC-MS is ideal for analyzing volatile and semi-volatile products. thermofisher.com For non-volatile species like carboxylic acids, a derivatization step is often required to make them amenable to GC analysis. nih.govnih.gov Trimethylsilylation is a common technique where an active hydrogen on the carboxyl group is replaced by a trimethylsilyl (B98337) group, increasing volatility. nih.gov